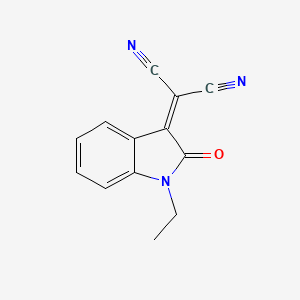![molecular formula C32H42N2O B12457686 3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12457686.png)
3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is particularly interesting due to its liquid crystalline properties, making it valuable in the development of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(4-propylcyclohexyl)benzohydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the oxadiazole ring is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing advanced materials with liquid crystalline properties.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular membranes and proteins, altering their functions. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole: Similar in structure but with a pentyl group instead of a propyl group.
3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-thiadiazole: Contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.
3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl: A biphenyl derivative with trifluoromethyl groups.
Uniqueness
3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to its specific combination of liquid crystalline properties and potential biological activities. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for various applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C32H42N2O |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
3,5-bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C32H42N2O/c1-3-5-23-7-11-25(12-8-23)27-15-19-29(20-16-27)31-33-32(35-34-31)30-21-17-28(18-22-30)26-13-9-24(6-4-2)10-14-26/h15-26H,3-14H2,1-2H3 |
InChI Key |
LFOSIYCQAZDXRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)C5CCC(CC5)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B12457605.png)

![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12457625.png)
![1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12457638.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457642.png)


![3-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B12457662.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B12457673.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide](/img/structure/B12457677.png)
![N-(3-bromobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12457710.png)


![6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one](/img/structure/B12457726.png)
